
4,5'-Bipyrimidine, 2,2',4',6-tetrakis(1,1-dimethylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)-: is a complex organic compound known for its unique structure and properties This compound is part of the bipyrimidine family, which consists of molecules containing two pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)- typically involves multi-step organic reactions. One common method includes the reaction of pyrimidine derivatives with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)-: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced bipyrimidine derivatives.
Substitution: The compound can undergo substitution reactions where the 1,1-dimethylethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)-
Wissenschaftliche Forschungsanwendungen
4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)-: has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to metal ions and form stable complexes, which can influence various biochemical processes. Additionally, its potential bioactivity may involve interactions with cellular components, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)- include:
- 2,2’-Bipyrimidine, 4,4’,6,6’-tetramethyl-
- 4,4’-Bipyrimidine
- 4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy-
Uniqueness
The uniqueness of 4,5’-Bipyrimidine, 2,2’,4’,6-tetrakis(1,1-dimethylethoxy)- lies in its specific substitution pattern with four 1,1-dimethylethoxy groups. This substitution enhances its chemical reactivity and potential applications compared to other bipyrimidine derivatives. The presence of these groups also influences the compound’s physical and chemical properties, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
59618-20-1 |
|---|---|
Molekularformel |
C24H38N4O4 |
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
4-[2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]-2,6-bis[(2-methylpropan-2-yl)oxy]pyrimidine |
InChI |
InChI=1S/C24H38N4O4/c1-21(2,3)29-17-13-16(26-20(27-17)32-24(10,11)12)15-14-25-19(31-23(7,8)9)28-18(15)30-22(4,5)6/h13-14H,1-12H3 |
InChI-Schlüssel |
LCDGOGXCLAUYTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=NC(=NC(=C1)C2=CN=C(N=C2OC(C)(C)C)OC(C)(C)C)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


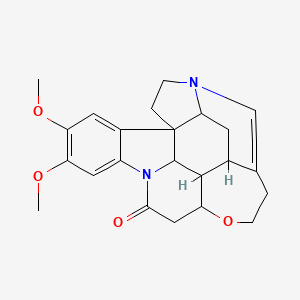
![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14604077.png)
![1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14604086.png)
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14604087.png)
![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)
![1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604100.png)
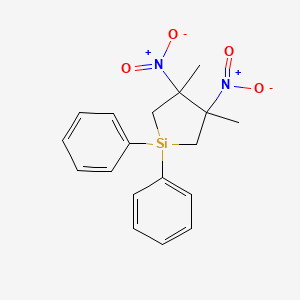
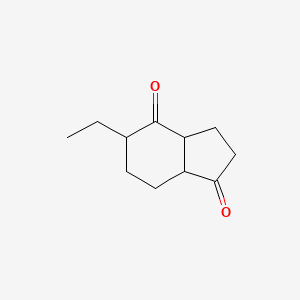
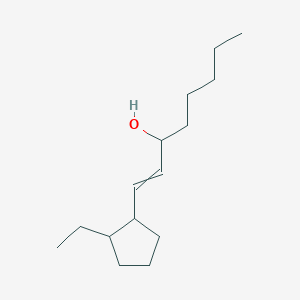
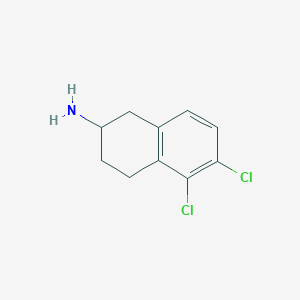
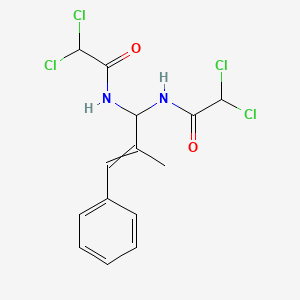
![11,11-Dimethylbicyclo[4.4.1]undecane](/img/structure/B14604142.png)
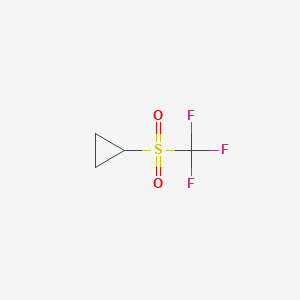
![n,n,n-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium](/img/structure/B14604146.png)
